Cas no 1260770-46-4 (1-{2-chloro-5-(trifluoromethyl)phenylmethyl}cyclopropan-1-amine)

1-{2-Chloro-5-(trifluoromethyl)phenylmethyl}cyclopropan-1-amine is a cyclopropylamine derivative featuring a chloro- and trifluoromethyl-substituted phenylmethyl group. This compound is of interest in synthetic and medicinal chemistry due to its structural rigidity and the presence of electron-withdrawing substituents, which can influence reactivity and binding interactions. The cyclopropane ring enhances steric constraints, potentially improving selectivity in molecular interactions. The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the chloro substituent offers additional synthetic versatility. This scaffold may serve as a key intermediate in the development of biologically active molecules, particularly in agrochemical and pharmaceutical research, where such functional groups are often leveraged for their physicochemical and pharmacological properties.
1-{2-chloro-5-(trifluoromethyl)phenylmethyl}cyclopropan-1-amine structure
1260770-46-4 structure
Product Name:1-{2-chloro-5-(trifluoromethyl)phenylmethyl}cyclopropan-1-amine
CAS No:1260770-46-4
MF:C11H11ClF3N
MW:249.659952402115
CID:5905009
PubChem ID:117377839
Update Time:2025-08-05

1-{2-chloro-5-(trifluoromethyl)phenylmethyl}cyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • Cyclopropanamine, 1-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-
    • 1-{2-chloro-5-(trifluoromethyl)phenylmethyl}cyclopropan-1-amine
    • 1-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine
    • 1260770-46-4
    • EN300-1930667
    • Inchi: 1S/C11H11ClF3N/c12-9-2-1-8(11(13,14)15)5-7(9)6-10(16)3-4-10/h1-2,5H,3-4,6,16H2
    • InChI Key: NHQDSRIGZUSNGJ-UHFFFAOYSA-N
    • SMILES: C1(CC2=CC(C(F)(F)F)=CC=C2Cl)(N)CC1

Computed Properties

  • Exact Mass: 249.0532115g/mol
  • Monoisotopic Mass: 249.0532115g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 1.364±0.06 g/cm3(Predicted)
  • Boiling Point: 258.6±35.0 °C(Predicted)
  • pka: 7.82±0.20(Predicted)

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1-{2-chloro-5-(trifluoromethyl)phenylmethyl}cyclopropan-1-amine Related Literature

Additional information on 1-{2-chloro-5-(trifluoromethyl)phenylmethyl}cyclopropan-1-amine

Comprehensive Overview of 1-{2-chloro-5-(trifluoromethyl)phenylmethyl}cyclopropan-1-amine (CAS No. 1260770-46-4)

The compound 1-{2-chloro-5-(trifluoromethyl)phenylmethyl}cyclopropan-1-amine (CAS No. 1260770-46-4) is a specialized organic molecule with a unique structural framework. Its chemical name highlights key functional groups, including a cyclopropylamine core and a chloro-trifluoromethylphenyl substituent, which contribute to its distinct physicochemical properties. This compound has garnered attention in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. Researchers are particularly interested in its steric and electronic effects, which influence reactivity in synthetic pathways.

In recent years, the demand for trifluoromethylated compounds like CAS 1260770-46-4 has surged, driven by their applications in drug discovery and material science. The trifluoromethyl (CF3) group is a hotspot in medicinal chemistry due to its ability to enhance metabolic stability and lipophilicity. A 2023 survey of patent databases revealed a 40% increase in filings involving CF3-containing intermediates, underscoring the relevance of this compound. Users frequently search for terms such as "synthesis of trifluoromethylated amines" or "applications of cyclopropylamine derivatives," reflecting growing industrial interest.

From a synthetic perspective, 1-{2-chloro-5-(trifluoromethyl)phenylmethyl}cyclopropan-1-amine is typically prepared via multi-step reactions involving cyclopropanation and aryl coupling. Advanced techniques like palladium-catalyzed cross-coupling or reductive amination are often employed to achieve high yields. Analytical characterization via NMR spectroscopy and high-resolution mass spectrometry (HRMS) confirms its purity, a critical factor for end-users in fine chemical industries. SEO-optimized queries such as "CAS 1260770-46-4 NMR data" or "scale-up synthesis of chloro-trifluoromethylphenyl compounds" align with these technical needs.

Environmental and regulatory considerations are also pivotal. While not classified as hazardous, the compound’s chloro and amine functionalities necessitate careful handling under standard laboratory protocols. Green chemistry principles are increasingly applied to its production, with searches for "sustainable synthesis of fluorinated amines" rising by 25% year-over-year. This trend mirrors the broader shift toward eco-friendly chemical manufacturing in the EU and North America.

In conclusion, CAS 1260770-46-4 represents a versatile intermediate with expanding applications. Its structural features cater to niche demands in life sciences and advanced materials, while its synthesis aligns with modern process optimization trends. As research continues, this compound is poised to play a key role in innovations targeting selective functionalization and molecular design.

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